2-(4-Benzylamino-cyclohexyloxy)-ethanol
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Overview
Description
2-(4-Benzylamino-cyclohexyloxy)-ethanol is a chemical compound with a complex structure, characterized by the presence of a benzylamino group attached to a cyclohexyloxy moiety, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylamino-cyclohexyloxy)-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyloxy Intermediate: This step involves the reaction of cyclohexanol with an appropriate halogenating agent to form cyclohexyloxy halide.
Amination: The cyclohexyloxy halide is then reacted with benzylamine under suitable conditions to form the benzylamino-cyclohexyloxy intermediate.
Ethanol Addition: Finally, the benzylamino-cyclohexyloxy intermediate is reacted with ethanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylamino-cyclohexyloxy)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of benzylamino-cyclohexyloxy-acetaldehyde or benzylamino-cyclohexyloxy-acetic acid.
Reduction: Formation of benzylamino-cyclohexyloxy-ethane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Benzylamino-cyclohexyloxy)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylamino-cyclohexyloxy)-ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially inhibiting their activity. The cyclohexyloxy moiety may contribute to the compound’s overall stability and bioavailability, while the ethanol group can facilitate its solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Benzylamino-cyclohexyloxy-acetic acid: Similar structure but with an acetic acid group instead of ethanol.
4-Benzylamino-cyclohexyloxy-methanol: Similar structure but with a methanol group instead of ethanol.
4-Benzylamino-cyclohexyloxy-propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
2-(4-Benzylamino-cyclohexyloxy)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ethanol moiety provides a balance between hydrophilicity and hydrophobicity, making it versatile for various research applications.
Properties
IUPAC Name |
2-[4-(benzylamino)cyclohexyl]oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-14(7-9-15)16-12-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHVRCQSPPWUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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